molecular formula C14H19NO3 B11122385 4-Oxo-4-[(4-phenylbutyl)amino]butanoic acid

4-Oxo-4-[(4-phenylbutyl)amino]butanoic acid

Cat. No.: B11122385
M. Wt: 249.30 g/mol
InChI Key: JDSGBPRMUVJNHM-UHFFFAOYSA-N
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Description

4-Oxo-4-[(4-phenylbutyl)amino]butanoic acid is an organic compound with the molecular formula C14H19NO3 This compound features a butanoic acid backbone with a phenylbutylamino substituent and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[(4-phenylbutyl)amino]butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylbutylamine and succinic anhydride.

    Reaction: The primary reaction involves the nucleophilic addition of 4-phenylbutylamine to succinic anhydride, forming an intermediate amide.

    Oxidation: The intermediate amide is then oxidized to introduce the ketone functional group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.

    Catalysts: Employing catalysts to enhance the reaction rate and yield.

    Purification: Implementing purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[(4-phenylbutyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized under strong oxidizing conditions.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Oxo-4-[(4-phenylbutyl)amino]butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its effects on various biological targets and its potential as a drug candidate.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new products and technologies.

Mechanism of Action

The mechanism of action of 4-Oxo-4-[(4-phenylbutyl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4-phenylbutyric acid: Similar structure but lacks the phenylbutylamino substituent.

    4-[(4-Phenylbutyl)amino]butanoic acid: Similar structure but lacks the ketone group.

    4-Oxo-4-[(4-phenylbutyl)amino]pentanoic acid: Similar structure but with an additional carbon in the backbone.

Uniqueness

4-Oxo-4-[(4-phenylbutyl)amino]butanoic acid is unique due to the combination of its ketone and phenylbutylamino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

4-oxo-4-(4-phenylbutylamino)butanoic acid

InChI

InChI=1S/C14H19NO3/c16-13(9-10-14(17)18)15-11-5-4-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,15,16)(H,17,18)

InChI Key

JDSGBPRMUVJNHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)CCC(=O)O

Origin of Product

United States

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